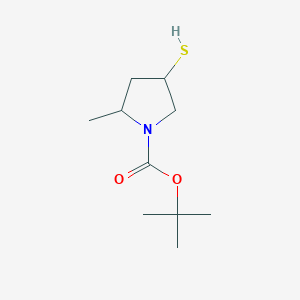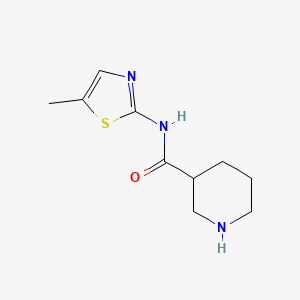![molecular formula C8H8BrN3 B13537987 4-Bromo-7-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B13537987.png)
4-Bromo-7-methyl-1H-benzo[d]imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-7-methyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-1,2-phenylenediamine with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-7-methyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
4-Bromo-7-methyl-1H-benzo[d]imidazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on different cell lines and organisms.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-7-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-1H-imidazole
- 7-Methyl-1H-benzo[d]imidazole
- 2-Amino-1H-benzo[d]imidazole
Uniqueness
4-Bromo-7-methyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both a bromine atom and a methyl group on the benzimidazole ring. This combination enhances its chemical reactivity and potential biological activities compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H8BrN3 |
|---|---|
Molekulargewicht |
226.07 g/mol |
IUPAC-Name |
7-bromo-4-methyl-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C8H8BrN3/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3,(H3,10,11,12) |
InChI-Schlüssel |
SVJQGEMZODWDBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)Br)NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-[(4-chloro-3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B13537917.png)
![4-(5-{[(Tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B13537919.png)
![3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane]](/img/structure/B13537920.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-(3-chlorophenyl)propanoic acid](/img/structure/B13537928.png)


![3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}piperidine-2,6-dione](/img/structure/B13537947.png)




